ethyl 2-({4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a methyl group at position 4, a sulfanyl-linked ethyl acetate group at position 3, and a phenylacetamido-methyl moiety at position 4.
Properties
IUPAC Name |
ethyl 2-[[4-methyl-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-23-15(22)11-24-16-19-18-13(20(16)2)10-17-14(21)9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYMMMCPMGPYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agent used.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Carboxylic acids and substituted triazoles.
Scientific Research Applications
Ethyl 2-({4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Structural Variations in the Triazole Core
Substituents at Position 5:
- Pyridinyl or Pyrazinyl Groups : In analogs like N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), electron-deficient heterocycles improve solubility and metal coordination properties .
- Allyl or 2-Propen-1-yl Groups: Compounds such as 2-({4-Allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}Sulfanyl)-N-(2-methylphenyl)acetamide () introduce alkenyl moieties, which may influence reactivity in click chemistry .
Substituents at Position 4:
- Methyl Group (Target Compound) : Provides steric hindrance, stabilizing the triazole ring conformation .
- Ethyl or Phenyl Groups : In 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione (), bulkier substituents alter crystal packing and melting points (451–454 K) .
Sulfanyl-Acetate Ester Variations:
- Ethyl vs.
- Fluorinated Aromatic Chains: Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate () incorporates fluorine atoms to modulate electronic effects and bioavailability .
Key Observations :
- The target compound’s synthesis mirrors methods used for analogs, relying on nucleophilic substitution at the sulfanyl position .
- Fluorinated or sulfonylated derivatives require additional steps for functional group installation (e.g., sulfonation in ) .
Antiexudative Activity:
- Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-inflammatory activity comparable to diclofenac sodium (10 mg/kg dose) .
- The phenylacetamido group in the target compound may enhance membrane permeability, though direct biological data are lacking .
Crystallographic Data:
- The orthorhombic crystal structure of 4-ethyl-5-[(4-methyl-triazol-3-yl)sulfanyl]methyl]-triazole-3-thione () reveals hydrogen-bonded dimers, contrasting with monoclinic forms due to solvent-dependent crystallization .
- Methyl and ethyl esters (e.g., ) show distinct packing motifs influenced by ester chain length .
Biological Activity
Ethyl 2-({4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological significance. The presence of the sulfanyl group and the phenylacetamido moiety enhances its interaction with biological targets. The chemical structure can be represented as follows:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial effects of this compound against various pathogens.
In Vitro Studies
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Bacterial Inhibition : The compound has demonstrated significant activity against a range of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Enterococcus faecalis
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Fungal Activity : Additionally, the compound showed antifungal properties against:
- Candida albicans
- Other pathogenic fungi
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in microbial metabolism. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in both humans and microorganisms .
- Cell Membrane Disruption : It disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in its action against both bacterial and fungal pathogens.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional treatments, this compound was administered as part of a combination therapy. The results showed a significant reduction in infection rates compared to control groups receiving standard antibiotic therapy alone .
Case Study 2: In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of this compound in treating infections caused by resistant strains. The results indicated that treatment with this compound resulted in improved survival rates and reduced bacterial load in tissues .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
